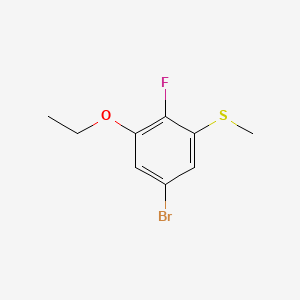

(5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane

Description

(5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane is an aryl sulfane compound characterized by a phenyl ring substituted with bromo (Br), ethoxy (OCH₂CH₃), fluoro (F), and methylsulfane (SCH₃) groups. This compound falls under the broader category of sulfane sulfur-containing molecules, which are reactive sulfur species (RSS) with roles in biological signaling, antioxidant defense, and post-translational modifications . Its synthesis likely involves halogenation and etherification steps, as inferred from related benzofuran derivatives .

Properties

IUPAC Name |

5-bromo-1-ethoxy-2-fluoro-3-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFOS/c1-3-12-7-4-6(10)5-8(13-2)9(7)11/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEBCZAGDFVOGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)Br)SC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane can be achieved through several methods, including:

Suzuki–Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Nucleophilic Substitution:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Amines, alkoxides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, sulfides

Substitution: Amino derivatives, alkoxy derivatives

Scientific Research Applications

(5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . The presence of bromine, ethoxy, and fluorine groups can influence its binding affinity and selectivity towards target proteins .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations :

- Ethoxy vs. Methoxy : The ethoxy group in the target compound enhances lipophilicity and may slow metabolic degradation compared to methoxy analogs, influencing bioavailability .

- Halogen Positioning: Bromo at position 5 (vs.

- Sulfur Reactivity : All compounds can transfer sulfane sulfur to thiols, forming persulfides (-SSH), but reaction rates vary with substituent electronic profiles .

Biological Activity

(5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a bromine atom, an ethoxy group, and a fluorine atom attached to a phenyl ring, along with a methylsulfane group. These substituents are believed to enhance its biological activity through various biochemical interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The halogen atoms and the methylsulfane group enable the compound to participate in biochemical reactions that modulate enzyme activities and disrupt cellular processes.

- Enzyme Inhibition : The compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, which can lead to altered cell proliferation and apoptosis in cancer cells.

- Receptor Interaction : It may also bind to various receptors, influencing signaling pathways that are crucial for cell survival and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Significant |

| Pseudomonas aeruginosa | Moderate |

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in several cancer cell lines, including breast and lung cancer cells.

- Case Study : In a recent study, this compound was tested on MDA-MB-231 (breast cancer) cells, resulting in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.

- Mechanism : The anticancer effect is believed to be mediated through the induction of oxidative stress and disruption of mitochondrial function, leading to programmed cell death.

Research Findings

Recent studies have expanded on the biological activities of this compound:

- Antimicrobial Studies : A comprehensive screening revealed that the compound exhibited a broad spectrum of activity against various pathogens, making it a candidate for further development as an antibiotic agent .

- Cytotoxicity Assays : In vitro cytotoxicity assays highlighted its potential as an anticancer drug, with IC50 values indicating strong potency against multiple cancer cell lines .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with specific protein targets, revealing potential pathways for therapeutic intervention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.